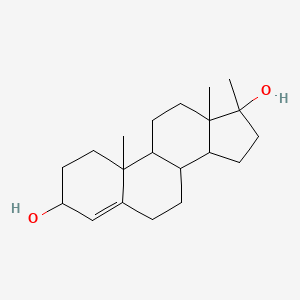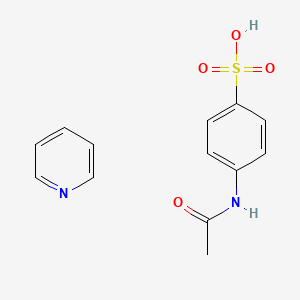
4,5-Dichloro-4-methyl-2-pentanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-二氯-4-甲基-2-戊酮是一种有机化合物,分子式为 C6H10Cl2O。它是一种氯代酮,其特征是在戊酮主链上连接有两个氯原子和一个甲基。
准备方法
合成路线和反应条件: 4,5-二氯-4-甲基-2-戊酮的合成可以通过多种方法实现。一种常见的方法是 4-甲基-2-戊酮的氯化。该反应通常需要在催化剂如三氯化铁 (FeCl3) 的存在下使用氯气。该反应在受控条件下进行,以确保在所需位置进行选择性氯化。
工业生产方法: 在工业生产中,4,5-二氯-4-甲基-2-戊酮的生产可能涉及使用更高效和可扩展的方法。例如,氯化过程可以通过使用连续流动反应器来优化,这使得能够更好地控制反应参数并提高产率。此外,使用先进的催化剂和溶剂可以进一步提高该过程的效率。
化学反应分析
反应类型: 4,5-二氯-4-甲基-2-戊酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的羧酸或其他氧化衍生物。
还原: 还原反应可以将酮基转化为醇,生成 4,5-二氯-4-甲基-2-戊醇。
取代: 4,5-二氯-4-甲基-2-戊酮中的氯原子可以通过亲核取代反应被其他官能团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂。
取代: 甲醇钠 (NaOCH3) 或氰化钾 (KCN) 等亲核试剂可用于取代反应。
主要产物:
氧化: 形成羧酸或酮。
还原: 形成醇。
取代: 形成具有各种官能团的取代酮。
科学研究应用
4,5-二氯-4-甲基-2-戊酮在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的中间体。它的反应性使其成为有机合成中的宝贵结构单元。
生物学: 由于该化合物能够与生物分子形成共价键,因此可用于涉及酶抑制和蛋白质相互作用的研究。
医药: 对潜在药物应用的研究包括将其用作合成生物活性化合物的先导化合物。
工业: 它被用于生产农药和其他工业化学品。
作用机制
4,5-二氯-4-甲基-2-戊酮的作用机制涉及其与各种分子靶标的相互作用。该化合物可以作为亲电子试剂,与蛋白质和其他生物分子上的亲核位点发生反应。这种相互作用会导致形成共价键,从而改变靶分子的活性。所涉及的具体途径取决于靶标的性质和反应的环境。
类似化合物:
4-甲基-2-戊酮: 一种非氯化类似物,用作溶剂和有机合成的中间体。
4,4-二氯-2-戊酮: 另一种氯代酮,具有类似的反应性,但取代模式不同。
4-氯-4-甲基-2-戊酮: 一种单氯化类似物,具有不同的化学性质。
独特性: 4,5-二氯-4-甲基-2-戊酮的独特性在于它存在两个氯原子,这极大地影响了它的反应性和潜在应用。双氯化增强了它的亲电子性,使其在取代和加成反应中比单氯化或非氯化类似物更具反应性。
相似化合物的比较
4-Methyl-2-pentanone: A non-chlorinated analog used as a solvent and intermediate in organic synthesis.
4,4-Dichloro-2-pentanone: Another chlorinated ketone with similar reactivity but different substitution patterns.
4-Chloro-4-methyl-2-pentanone: A mono-chlorinated analog with distinct chemical properties.
Uniqueness: 4,5-Dichloro-4-methyl-2-pentanone is unique due to the presence of two chlorine atoms, which significantly influence its reactivity and potential applications. The dual chlorination enhances its electrophilic character, making it more reactive in substitution and addition reactions compared to its mono-chlorinated or non-chlorinated counterparts.
属性
分子式 |
C6H10Cl2O |
|---|---|
分子量 |
169.05 g/mol |
IUPAC 名称 |
4,5-dichloro-4-methylpentan-2-one |
InChI |
InChI=1S/C6H10Cl2O/c1-5(9)3-6(2,8)4-7/h3-4H2,1-2H3 |
InChI 键 |
SBIDFJDJRWKGMD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC(C)(CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![D-arabino-Hex-5-enitol, 2,6-anhydro-5-deoxy-1-O-[(1,1-dimethylethyl)diphenylsilyl]-, cyclic 3,4-carbonate](/img/structure/B12293969.png)
![1-(17,20-Dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl)-2-hydroxyethanone](/img/structure/B12293984.png)
![3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12293996.png)
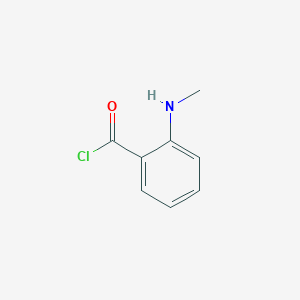
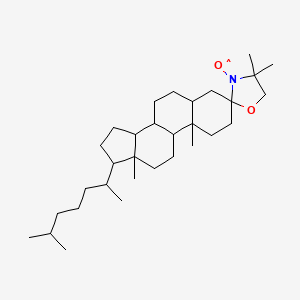
![4-[6-[5-(4-Hydroxy-3,5-dimethoxyphenyl)-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-6-yl]-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-5-yl]-2,6-dimethoxyphenol](/img/structure/B12294020.png)
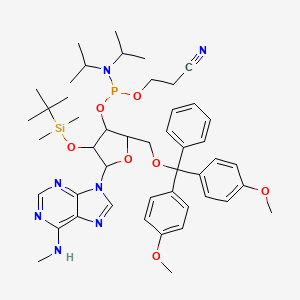

![2-[[N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)amino]sulfonyl]-phenylboronic acid](/img/structure/B12294029.png)
